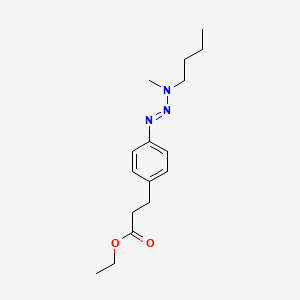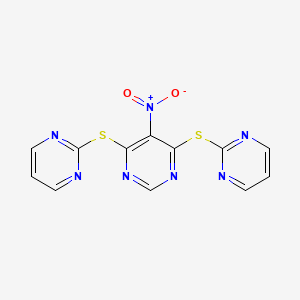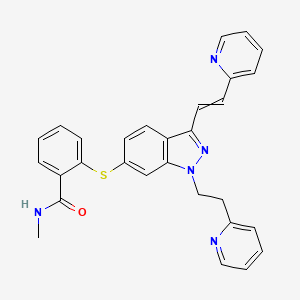
Axitinib impurity 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Axitinib impurity 1 is a byproduct formed during the synthesis of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Axitinib is primarily used for the treatment of advanced renal cell carcinoma after the failure of one prior systemic therapy . The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Axitinib impurity 1 involves the synthesis of Axitinib itself. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions. For instance, the synthesis might involve the use of hexane sulphonic acid, ortho-phosphoric acid, and acetonitrile as part of the mobile phase in high-performance liquid chromatography (HPLC) methods .
Industrial Production Methods
In industrial settings, the production of Axitinib and its impurities, including this compound, is carried out using validated methods that comply with International Council for Harmonisation (ICH) guidelines. These methods ensure the accuracy, linearity, precision, and robustness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Axitinib impurity 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might result in the formation of sulfoxides or sulfones, while reduction might yield alcohols or amines.
Aplicaciones Científicas De Investigación
Axitinib impurity 1 has several scientific research applications, including:
Chemistry: It is used to study the stability and degradation pathways of Axitinib.
Biology: It helps in understanding the biological activity and potential toxicity of impurities in pharmaceutical compounds.
Medicine: Research on this compound aids in ensuring the safety and efficacy of Axitinib as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Axitinib impurity 1 is closely related to that of Axitinib. Axitinib works by selectively inhibiting vascular endothelial growth factor receptors 1, 2, and 3, thereby blocking angiogenesis, tumor growth, and metastases . The impurity itself may not have significant pharmacological activity, but its presence can influence the overall efficacy and safety profile of the drug.
Comparación Con Compuestos Similares
Similar Compounds
Zanubrutinib: Used as an anti-cancer medication for mantle cell lymphoma.
Upadacitinib: Used to treat rheumatoid arthritis.
Uniqueness
Axitinib impurity 1 is unique in its formation and presence as a byproduct during the synthesis of Axitinib. Unlike other similar compounds, it is specifically associated with the production of Axitinib and its related substances. Its study is crucial for understanding the complete profile of Axitinib and ensuring its safety and efficacy in clinical use.
Propiedades
IUPAC Name |
N-methyl-2-[3-(2-pyridin-2-ylethenyl)-1-(2-pyridin-2-ylethyl)indazol-6-yl]sulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5OS/c1-30-29(35)25-10-2-3-11-28(25)36-23-13-14-24-26(15-12-21-8-4-6-17-31-21)33-34(27(24)20-23)19-16-22-9-5-7-18-32-22/h2-15,17-18,20H,16,19H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJYRGAWBXMDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3CCC4=CC=CC=N4)C=CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
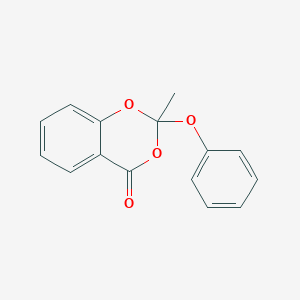
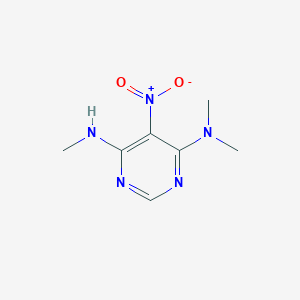
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
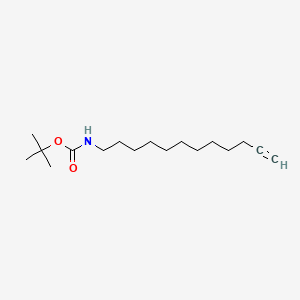
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
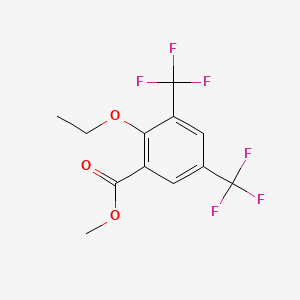
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)

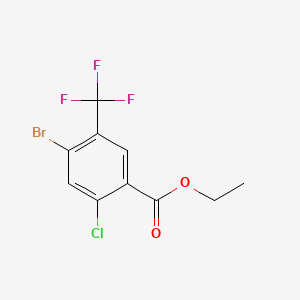
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
